molecular formula C28H25F3N6O B1666062 Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)- CAS No. 943319-87-7

Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-

Cat. No.: B1666062
CAS No.: 943319-87-7
M. Wt: 518.5 g/mol
InChI Key: KWRBKHJXXYLTAA-UHFFFAOYSA-N
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Description

AP-24567, also known as N-Desmethyl ponatinib, is a CYP3A4-mediated metabolite.

Scientific Research Applications

Anxiolytic Activity

Research has shown that certain derivatives of imidazo[1,2-b]pyridazines, which include the benzamide structure, exhibit significant anxiolytic activity. For example, 6-chloro(and methylthio)-3-(2-fluorobenzamidomethyl)-2-(3,4-methylenedioxyphenyl) imidazo[1,2-b]pyridazines demonstrated notable anxiolytic effects in rats (Barlin et al., 1994).

Cancer Treatment

Imidazo[1,2-b]pyridazine derivatives with a benzamide unit have been identified as effective VEGFR2 kinase inhibitors, playing a role in cancer treatment. For instance, N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide showed strong inhibitory activity against VEGFR2, a key player in tumor angiogenesis (Miyamoto et al., 2012).

BCR-ABL Kinase Inhibition

Some derivatives of imidazo[1,2-b]pyridazine have been synthesized for use as BCR-ABL tyrosine kinase inhibitors. This is significant in the context of certain cancers like chronic myelogenous leukemia. These compounds have demonstrated good inhibitory activity against BCR-ABL1 kinase (Hu et al., 2016).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives, which include a benzamide moiety, have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This opens up potential applications in treating tuberculosis (Lv et al., 2017).

Antiviral Properties

Compounds containing the imidazo[1,2-b]pyridazine structure have been designed and tested for antiviral activities, such as against human rhinovirus. Some of these compounds have demonstrated strong antiviral activity, suggesting potential applications in treating viral infections (Hamdouchi et al., 1999).

Anti-HIV Activity

Research has also explored the anti-HIV potential of imidazo[1,5-b]pyridazines. Certain derivatives in this series have shown to inhibit the replication of HIV-1 in vitro, suggesting potential therapeutic applications for HIV/AIDS (Livermore et al., 1993).

Properties

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N6O/c1-19-4-5-21(15-20(19)7-9-24-17-33-26-3-2-10-34-37(24)26)27(38)35-23-8-6-22(25(16-23)28(29,30)31)18-36-13-11-32-12-14-36/h2-6,8,10,15-17,32H,11-14,18H2,1H3,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRBKHJXXYLTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCNCC3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943319-87-7
Record name AP-24567
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943319877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AP-24567
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EMP4AZ4U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-
Reactant of Route 2
Reactant of Route 2
Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-
Reactant of Route 3
Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-
Reactant of Route 4
Reactant of Route 4
Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-
Reactant of Route 5
Reactant of Route 5
Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-
Reactant of Route 6
Benzamide, 3-(2-imidazo(1,2-b)pyridazin-3-ylethynyl)-4-methyl-N-(4-(1-piperazinylmethyl)-3-(trifluoromethyl)phenyl)-

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